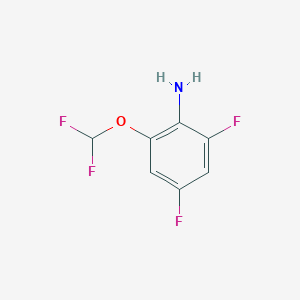
2-(Difluoromethoxy)-4,6-difluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(Difluoromethoxy)-4,6-difluoroaniline” is likely an aromatic compound due to the presence of an aniline (a benzene ring with an amino group). The difluoromethoxy group (-OCHF2) and the two fluorine atoms on the benzene ring suggest that this compound might have interesting reactivity and properties .
Molecular Structure Analysis
The molecular structure of “2-(Difluoromethoxy)-4,6-difluoroaniline” would consist of a benzene ring substituted with an amino group (NH2), a difluoromethoxy group (OCHF2), and two fluorine atoms .Chemical Reactions Analysis
The reactivity of “2-(Difluoromethoxy)-4,6-difluoroaniline” would likely be influenced by the electron-withdrawing difluoromethoxy and fluorine groups, and the electron-donating amino group. This could make the compound interesting for various chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Difluoromethoxy)-4,6-difluoroaniline” would be influenced by the presence of the polar difluoromethoxy and amino groups, and the fluorine atoms. This could affect its solubility, boiling point, melting point, etc .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(Difluoromethoxy)-4,6-difluoroaniline, focusing on six unique applications:
Pharmaceutical Development
2-(Difluoromethoxy)-4,6-difluoroaniline is often used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows for the creation of molecules with potential therapeutic properties, particularly in the development of anti-inflammatory and anti-cancer drugs . The presence of difluoromethoxy and difluoro groups enhances the bioavailability and metabolic stability of these compounds, making them more effective in clinical applications.
Agricultural Chemistry
In agricultural chemistry, 2-(Difluoromethoxy)-4,6-difluoroaniline is utilized in the synthesis of agrochemicals, including herbicides and fungicides. Its ability to disrupt specific biochemical pathways in plants and fungi makes it a valuable component in protecting crops from pests and diseases. The compound’s stability and effectiveness at low concentrations contribute to its widespread use in agricultural formulations.
Material Science
This compound is also significant in material science, particularly in the development of advanced polymers and coatings. The incorporation of 2-(Difluoromethoxy)-4,6-difluoroaniline into polymer matrices can enhance the thermal stability, chemical resistance, and mechanical properties of the resulting materials. These enhanced properties are crucial for applications in aerospace, automotive, and electronic industries.
Environmental Science
In environmental science, 2-(Difluoromethoxy)-4,6-difluoroaniline is studied for its potential role in the degradation of pollutants. Researchers investigate its ability to participate in chemical reactions that break down hazardous substances into less harmful components . This application is particularly relevant in the development of new methods for environmental remediation and pollution control.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(difluoromethoxy)-4,6-difluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c8-3-1-4(9)6(12)5(2-3)13-7(10)11/h1-2,7H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAJQYOPBVIXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)-4,6-difluoroaniline | |
CAS RN |
1804514-12-2 |
Source


|
| Record name | 2-(difluoromethoxy)-4,6-difluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

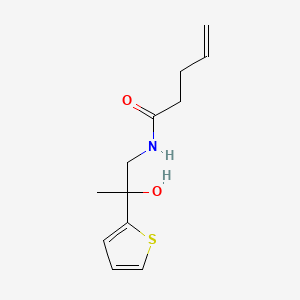
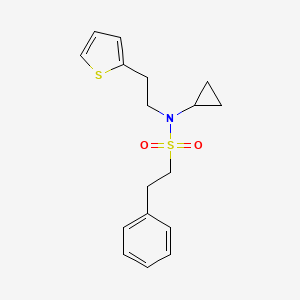
![Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.2]octanyl]carbamate](/img/structure/B2629488.png)

![4-[2-(4-Carboxyphenoxy)-1,2,3,3,4,4-hexafluorocyclobutyl]oxybenzoic acid](/img/structure/B2629492.png)
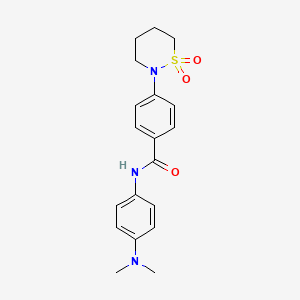


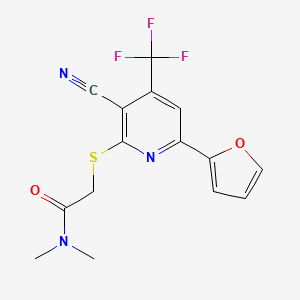
![5-chloro-N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B2629497.png)

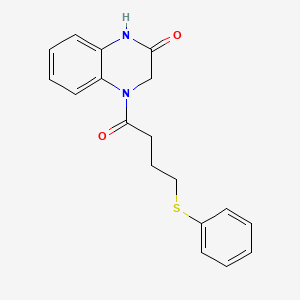
![(E)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2629506.png)